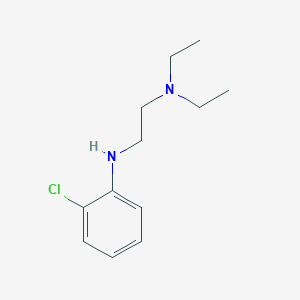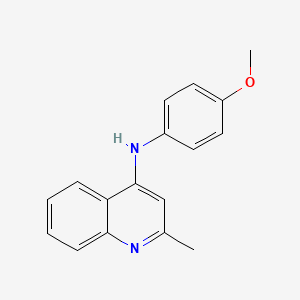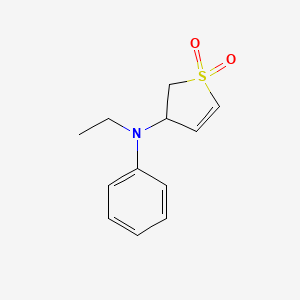![molecular formula C12H10N2O6S B12122337 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12122337.png)
2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acétyl]amino}-5-hydroxybenzoïque est un composé organique complexe qui présente un cycle thiazolidine, une fraction acide hydroxybenzoïque et un groupe amino acylé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acétyl]amino}-5-hydroxybenzoïque implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie courante implique l’acylation de l’acide 5-hydroxybenzoïque avec l’acide 2,4-dioxo-1,3-thiazolidine-5-ylacétique. La réaction est généralement effectuée en présence d’un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l’optimisation des méthodes à l’échelle du laboratoire, en mettant l’accent sur l’amélioration du rendement, la réduction des coûts et la sécurité des procédés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acétyl]amino}-5-hydroxybenzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle dans des conditions oxydantes fortes.
Réduction : Les groupes carbonyles du cycle thiazolidine peuvent être réduits en groupes hydroxyle à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, formant des dérivés avec différents groupes acyles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d’aluminium (LiAlH₄).
Substitution : Chlorures d’acyle ou anhydrides en présence d’une base telle que la pyridine.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle donne une cétone, tandis que la réduction des groupes carbonyles du cycle thiazolidine donne des alcools.
Applications de la recherche scientifique
L’acide 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acétyl]amino}-5-hydroxybenzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d’inhibiteur enzymatique en raison de sa similitude structurelle avec les substrats naturels.
Médecine : Exploré pour ses propriétés anti-inflammatoires et antioxydantes potentielles.
Applications De Recherche Scientifique
2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acétyl]amino}-5-hydroxybenzoïque n’est pas entièrement compris. On pense qu’il interagit avec des cibles moléculaires spécifiques, telles que les enzymes, en imitant la structure des substrats naturels. Cette interaction peut inhiber l’activité enzymatique, ce qui conduit à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)amino]benzoïque} : Structure similaire mais sans le groupe acétyle.
Acide 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acétyl]amino}benzoïque : Structure similaire mais sans le groupe hydroxyle.
Unicité
L’acide 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acétyl]amino}-5-hydroxybenzoïque est unique en raison de la présence à la fois d’une fraction acide hydroxybenzoïque et d’un cycle thiazolidine. Cette combinaison de groupes fonctionnels confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C12H10N2O6S |
|---|---|
Poids moléculaire |
310.28 g/mol |
Nom IUPAC |
2-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C12H10N2O6S/c15-5-1-2-7(6(3-5)11(18)19)13-9(16)4-8-10(17)14-12(20)21-8/h1-3,8,15H,4H2,(H,13,16)(H,18,19)(H,14,17,20) |
Clé InChI |
BYRZLSQEYQPUKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(=O)O)NC(=O)CC2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)


![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)



![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)

![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)
